Thalsimine
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Overview
Description
Thalsimine is a member of isoquinolines.
Scientific Research Applications
1. Anti-cancer Therapy
- Thalidomide and its immunomodulatory (IMiDs) analogs (such as lenalidomide and CC-4047) have shown potential in treating various cancers. These compounds modulate the immune system, exhibiting anti-angiogenic, anti-proliferative, and pro-apoptotic properties which contribute to their antitumor responses. They are particularly noted for their effectiveness in treating relapsed and refractory multiple myeloma and some solid tumor cancers. Thalidomide is also used experimentally to treat various cancers and inflammatory diseases (Teo, 2005).
2. Potential Therapeutic Uses for Various Diseases
- Research has identified potential new therapeutic uses for thalidomide, suggesting its effectiveness in treating diseases such as acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. However, these applications require further experimental and clinical evaluation (Weeber et al., 2003).
3. Anti-angiogenic Agent in Gliomas
- Thalidomide has been assessed for its efficacy in recurrent gliomas, showing some potential as an anti-angiogenic agent, although its efficacy in terms of response rate was found to be low. This suggests the need for further studies, possibly in combination with other therapeutic agents (Short et al., 2004).
4. Overcoming Drug Resistance in Multiple Myeloma
- Thalidomide and its analogs have been effective in overcoming drug resistance in human multiple myeloma cells to conventional therapy. These compounds act directly by inducing apoptosis or growth arrest in MM cell lines resistant to standard treatments (Hideshima et al., 2000).
5. Structural Development for Various Pharmacological Effects
- Thalidomide's structural development has been focused on enhancing its pharmacological effects, including TNF-alpha production-regulating activity, anti-androgenic activity, and inhibitory activities toward some enzymes, which relate to its pharmacological effects in treating diseases like AIDS and cancers (Hashimoto, 2002).
properties
Product Name |
Thalsimine |
---|---|
Molecular Formula |
C38H40N2O7 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(14S)-9,19,20,21,25-pentamethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-tridecaene |
InChI |
InChI=1S/C38H40N2O7/c1-40-16-14-26-34-29(40)18-23-9-12-30(41-2)32(19-23)46-25-10-7-22(8-11-25)17-28-27-21-33(31(42-3)20-24(27)13-15-39-28)47-36(34)38(45-6)37(44-5)35(26)43-4/h7-12,19-21,29H,13-18H2,1-6H3/t29-/m0/s1 |
InChI Key |
YWNUNVSMOKMJMG-LJAQVGFWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5 |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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